molecular formula C8H5FN2O B1321230 7-Fluoro-[1,8]naphthyridin-2-ol CAS No. 846033-37-2

7-Fluoro-[1,8]naphthyridin-2-ol

Cat. No. B1321230
M. Wt: 164.14 g/mol
InChI Key: FUBNBYAEJAJCBT-UHFFFAOYSA-N
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Description

The compound "7-Fluoro-[1,8]naphthyridin-2-ol" is not explicitly mentioned in the provided papers. However, the papers discuss various 7-substituted 1,8-naphthyridine derivatives, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their potential as antitumor and antibacterial agents. The modifications at the C-7 position and other parts of the naphthyridine ring structure have been shown to significantly affect the biological activity of these compounds 10.

Synthesis Analysis

The synthesis of 7-substituted 1,8-naphthyridine derivatives involves various strategies, including the displacement of halogen substituents with nitrogen nucleophiles, Dieckmann-type cyclization, and the use of functionalized silanes and aromatic/aliphatic nitriles in intermolecular cyclization reactions . The key steps in these syntheses often involve the formation of intermediates that are further transformed into the desired naphthyridine derivatives. For example, the synthesis of 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids was achieved by displacing a chloro substituent with nitrogen nucleophiles .

Molecular Structure Analysis

The molecular structure of 7-substituted 1,8-naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. The substitution at the C-7 position with various groups, such as amino, fluoromethyl, or cycloalkylamino, has been shown to influence the biological activity of these compounds . The presence of a fluorine atom at the C-6 or C-8 position is also a common feature in these molecules and contributes to their biological properties 10.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-substituted 1,8-naphthyridine derivatives include halogen substitution, cyclization, and skeletal transformations. For instance, the intermolecular cyclization of N-silyl-1-azaallylic anions with perfluoroalkene followed by intramolecular skeletal transformation was used to synthesize 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives . These reactions are crucial for constructing the naphthyridine core and introducing various substituents that affect the compound's activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-substituted 1,8-naphthyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms and various substituents at the C-7 position can affect the lipophilicity, solubility, and overall stability of these compounds. For example, the (S,S)-isomer of a 7-(3-aminopyrrolidinyl) derivative was noted for its high water solubility and potent cytotoxic activity against human tumor cell lines10. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds, which determine their potential as therapeutic agents.

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Agents Synthesis: 7-Fluoro-[1,8]naphthyridin-2-ol derivatives demonstrate significant antibacterial properties. Enoxacin, synthesized from 7-Fluoro-[1,8]naphthyridin-2-ol, exhibits broad and potent antibacterial activity, particularly effective against systemic infections with minimal acute toxicity (Matsumoto et al., 1984). Additionally, various analogues of 7-Fluoro-[1,8]naphthyridin-2-ol have been synthesized and tested for enhanced antibacterial activities, demonstrating the versatility of this compound in developing new antibacterial agents (Egawa et al., 1984).

Antitumor Agent Development

  • Antitumor Agents: 7-Fluoro-[1,8]naphthyridin-2-ol derivatives have been explored for their potential as antitumor agents. Studies show that certain derivatives exhibit moderate cytotoxic activity against murine and human tumor cell lines. The structure-activity relationships (SARs) of these compounds are crucial for enhancing their antitumor efficacy (Tsuzuki et al., 2004). The SARs suggest that certain substituents at specific positions significantly impact their cytotoxic activities, making them potential candidates for clinical antitumor applications.

Safety And Hazards

7-Fluoro-[1,8]naphthyridin-2-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 Respiratory system .

properties

IUPAC Name

7-fluoro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBNBYAEJAJCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610537
Record name 7-Fluoro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-[1,8]naphthyridin-2-ol

CAS RN

846033-37-2
Record name 7-Fluoro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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